molecular formula C18H14FN3O4 B2386970 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286724-78-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2386970
CAS No.: 1286724-78-4
M. Wt: 355.325
InChI Key: GMAVNUOLKOAHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,3,4-oxadiazole heterocycle, a scaffold widely recognized in drug discovery for its diverse biological activities . The core structure is further elaborated with a 3-fluorophenyl ring and a benzo[d][1,3]dioxole (piperonyl) group, motifs frequently found in compounds targeting the central nervous system . Preliminary research or in silico analysis suggests this compound may possess potential as a key intermediate or lead molecule in the development of therapeutic agents. Its specific research applications and exact mechanism of action are currently under investigation and require further validation. Researchers are exploring its potential interactions with various enzymatic or receptor targets. This product is provided for research use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c19-13-3-1-2-12(7-13)18-22-21-17(26-18)8-16(23)20-9-11-4-5-14-15(6-11)25-10-24-14/h1-7H,8-10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAVNUOLKOAHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NN=C(O3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a fluorophenyl group , which contribute to its pharmacological properties. The molecular formula is C19H18N4O4C_{19}H_{18}N_{4}O_{4} with a molecular weight of 366.37 g/mol. Its IUPAC name reflects the intricate structure that enables interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. Research indicates that it may influence various signaling pathways related to:

  • Inflammation
  • Cell proliferation
  • Apoptosis

Studies have shown that derivatives containing the oxadiazole ring often exhibit significant pharmacological effects, including:

  • Anticancer properties
  • Antimicrobial activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives with similar structures inhibited cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A study reported that oxadiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AnticancerHeLa CellsIC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
AntimicrobialEscherichia coliMIC = 30 µg/mL

Detailed Research Findings

  • Anticancer Activity : A study conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : In a comparative study, this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 12.5 µg/mL .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The target compound’s key structural elements include:

  • Benzodioxolemethyl group : Provides aromaticity and lipophilicity.
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms, known for metabolic stability.
Table 1: Structural Comparison of Key Analogues
Compound Name Core Heterocycle Substituents on Heterocycle Key Modifications vs. Target Compound Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)acetamide Thiophene 5-Bromothiophen-2-yl Replaces oxadiazole with thiophene; bromine substitution
5l () 1,3,4-Thiadiazole 4-Trifluoromethylphenyl Sulfur replaces oxygen in heterocycle; CF3 group
8t () 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl Chlorine and methyl vs. fluorine on phenyl
ASN90 () Piperazine-thiadiazole Benzo[d][1,3]dioxole Larger piperazine-thiadiazole scaffold
2a () Benzofuran-oxadiazole 3-Chlorophenyl Benzofuran replaces benzodioxole; chlorine substitution
Table 2: Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
Target Not reported ~375 Moderate (lipophilic)
C26 () Not reported ~450 Low (bromothiophene)
5l () 269.5–271 434.4 Low (CF3 group)
8t () Amorphous 428.5 Moderate

Enzyme Inhibition

  • LOX and BChE Inhibition () : Compound 8t showed moderate LOX inhibition, while 8u exhibited α-glucosidase inhibition. The target’s 3-fluorophenyl group may enhance binding to similar enzymes via halogen interactions .
  • Neuroprotective Effects () : Thiadiazole derivatives (e.g., 5l) demonstrated neuroprotection, suggesting that the oxadiazole in the target compound might share mechanistic pathways .

Antimicrobial Activity

  • Benzofuran-oxadiazole Derivatives () : Compound 2a displayed potent antimicrobial activity, highlighting the role of oxadiazole in targeting microbial enzymes. The target’s 3-fluorophenyl group may further optimize this activity .

Structure-Activity Relationships (SAR)

  • Substituent Effects : The 3-fluorophenyl group in the target compound may improve metabolic stability and binding compared to chlorine (8t) or methyl (5m) substituents .
  • Benzodioxole vs. Benzofuran : The benzodioxole’s oxygen atoms enhance hydrogen-bonding capacity relative to benzofuran (2a), which could influence selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and oxadiazole precursors. Key steps include:

  • Coupling reactions : Use solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility .
  • Reductive amination : Employ sodium triacetoxyborohydride in THF under inert conditions for selective reduction .
  • Purification : Optimize via reverse-phase flash chromatography or HPLC to achieve >95% purity .
  • Yield improvement : Adjust reaction time (12–24 hours), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 for amine:aldehyde) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, fluorophenyl signals at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₅FN₂O₄: 379.1064) .
  • HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against specific disease targets?

  • Methodological Answer :

  • Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations of 1–100 µM .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme inhibition : Test acetylcholinesterase inhibition via Ellman’s method (λ = 412 nm) with donepezil as a positive control .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data regarding this compound's biological efficacy across different experimental models?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability .
  • Orthogonal assays : Cross-validate results using alternative methods (e.g., apoptosis via Annexin V/PI staining alongside MTT data) .
  • Metabolic stability : Assess liver microsomal stability to rule out pharmacokinetic discrepancies (e.g., t₁/₂ < 30 min indicates rapid clearance) .

Q. What advanced computational methods can predict the binding interactions between this compound and potential biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (binding energy ≤ -8.0 kcal/mol suggests strong affinity) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in GROMACS to assess stability (RMSD < 2 Å over 100 ns) .
  • QSAR modeling : Develop models using descriptors like logP and polar surface area to predict bioactivity (R² > 0.7 for training sets) .

Q. How should structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing bioactivity?

  • Methodological Answer :

  • Systematic substitution : Modify the 3-fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) and test antimicrobial activity .
  • Oxadiazole ring variations : Compare 1,3,4-oxadiazole with 1,2,4-triazole analogs to evaluate ring-specific effects .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors at the oxadiazole ring) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.